4-(4-Bromophenyl)-3-phenyl-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Bromophenyl)-3-phenyl-4H-1,2,4-triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. The presence of the bromophenyl and phenyl groups in the structure of this compound imparts unique chemical and physical properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-3-phenyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzohydrazide with phenyl isothiocyanate in the presence of a base such as potassium carbonate. The reaction mixture is heated to promote cyclization, resulting in the formation of the triazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-3-phenyl-4H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The triazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents on the phenyl ring.
Oxidation and Reduction: Products include various oxidation states of the triazole ring.
Coupling Reactions: Products include biaryl compounds with extended conjugation.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-3-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazole: Similar structure with an additional phenyl group.
4-(4-Bromophenyl)-3-methyl-4H-1,2,4-triazole: Similar structure with a methyl group instead of a phenyl group.
4-(4-Bromophenyl)-3-ethyl-4H-1,2,4-triazole: Similar structure with an ethyl group instead of a phenyl group.
Uniqueness
4-(4-Bromophenyl)-3-phenyl-4H-1,2,4-triazole is unique due to the presence of both bromophenyl and phenyl groups, which impart distinct chemical and physical properties
Properties
CAS No. |
575444-93-8 |
---|---|
Molecular Formula |
C14H10BrN3 |
Molecular Weight |
300.15 g/mol |
IUPAC Name |
4-(4-bromophenyl)-3-phenyl-1,2,4-triazole |
InChI |
InChI=1S/C14H10BrN3/c15-12-6-8-13(9-7-12)18-10-16-17-14(18)11-4-2-1-3-5-11/h1-10H |
InChI Key |
BDKKKDCYHYELNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=CN2C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.